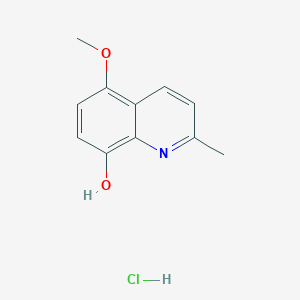

5-Methoxy-2-methylquinolin-8-ol hydrochloride

Description

5-Methoxy-2-methylquinolin-8-ol hydrochloride is a quinoline derivative characterized by a methoxy group at position 5, a methyl group at position 2, and a hydroxyl group at position 8, with a hydrochloride counterion. Quinoline derivatives are widely studied for their pharmacological activities, including enzyme inhibition (e.g., COMT inhibitors) and corrosion inhibition , as well as their roles in organic synthesis .

Properties

IUPAC Name |

5-methoxy-2-methylquinolin-8-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2.ClH/c1-7-3-4-8-10(14-2)6-5-9(13)11(8)12-7;/h3-6,13H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGYTEMTOYTWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methoxy-2-methylquinolin-8-ol hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of a methoxy group and a methyl group at specific positions on the quinoline ring. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₁H₁₃ClN₂O

- Molecular Weight : 224.69 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 mg/mL |

| Escherichia coli | 0.250 mg/mL |

| Pseudomonas aeruginosa | 0.0625 mg/mL |

The compound acts by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

This compound has also been studied for its anticancer properties. It induces apoptosis in cancer cells through the mitochondrial pathway, leading to cell cycle arrest in the G2/M phase. A study reported that the compound significantly reduced cell viability in non-small cell lung cancer (NSCLC) cells with an IC50 value of approximately 15 µM .

Antiviral Activity

The compound has shown potential antiviral activity against various viruses, including influenza and HIV. Its mechanism involves inhibiting viral replication by interfering with viral RNA synthesis and protein translation processes . A recent study indicated that derivatives of 8-hydroxyquinoline, including this compound, exhibited promising activity against SARS-CoV-2, highlighting its relevance in the context of COVID-19 research .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, such as DNA polymerases and proteases.

- Receptor Modulation : It modulates receptor activity, impacting signaling pathways associated with cell proliferation and apoptosis.

- Metal Chelation : The hydroxyl group in the quinoline structure allows it to chelate metal ions, which is crucial for its antimicrobial and anticancer activities .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound, against antibiotic-resistant strains of bacteria. The results showed that this compound had comparable or superior activity compared to standard antibiotics .

- Cancer Cell Studies : In a series of experiments involving NSCLC cells, treatment with this compound resulted in increased apoptosis rates and decreased proliferation rates, suggesting its potential as a therapeutic agent in cancer treatment .

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of quinoline derivatives, including 5-Methoxy-2-methylquinolin-8-ol hydrochloride. These compounds have been investigated for their ability to mitigate oxidative stress, which is a contributing factor in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Case Study:

A study demonstrated that quinoline derivatives, including those with the 5-methoxy group, exhibit low nanomolar potency at dopamine D2 and D3 receptors, suggesting a potential role in treating neurodegenerative conditions by acting as agonists at these receptors . The introduction of an 8-hydroxyquinoline moiety has been shown to enhance the affinity for these receptors, indicating that modifications to the structure can significantly influence biological activity .

Anticancer Applications

The compound has also been explored for its anticancer properties. Quinoline derivatives have been found to exhibit cytotoxic effects against various cancer cell lines, including breast carcinoma and chronic myelogenous leukemia.

Table: Anticancer Activity of Quinoline Derivatives

In vitro studies have shown that treatment with these compounds leads to morphological changes indicative of apoptosis in cancer cells, such as cell shrinkage and detachment from culture surfaces .

Metal Chelation Properties

The chelation properties of quinoline derivatives are particularly noteworthy. The ability to bind metal ions has implications for both therapeutic applications and environmental remediation.

Case Study:

Research into bifunctional iron chelators has revealed that compounds containing a quinoline moiety can effectively reduce oxidative stress by binding free iron, thereby preventing it from catalyzing harmful reactions in biological systems. This property is beneficial not only in neuroprotection but also in conditions where iron overload is a concern .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of quinoline derivatives has been crucial in optimizing their therapeutic efficacy. Modifications to the hydroxyl and methoxy groups have been studied extensively to enhance bioavailability and selectivity against target receptors.

Table: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group at R8 | Increased affinity for D2/D3 receptors |

| Methoxy substitution | Enhanced solubility and reduced toxicity |

| Halogen substitution | Increased selectivity in MDR cells |

These findings underscore the importance of chemical modifications in developing more effective therapeutic agents based on quinoline structures .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their substituent positions are summarized below:

Key Observations :

- Electron-Withdrawing vs. Donor Groups: The methoxy group at position 5 (electron-donating) contrasts with chloro-substituted analogs (e.g., 5-chloro-8-methoxy-2-methylquinolin-4-ol ), which may alter electronic properties and reactivity.

Comparison :

- The target compound likely requires a Friedel-Crafts alkylation or Mannich reaction for methyl and methoxy group introduction, similar to methods in .

- Tosyl and sulfonate derivatives (e.g., 5-tosylquinolin-8-ol ) demonstrate the feasibility of functionalizing position 5 for enhanced stability or activity.

Physicochemical Data

- 5-Methylquinolin-8-ol : Hydrogen bond donors/acceptors: 1 donor, 2 acceptors. Bioavailability score: 0.55 (moderate). Log S (aqueous solubility): -3.3 (low).

- 5-Chloro-8-methoxy-2-methylquinolin-4-ol : Higher molecular weight (223.656 vs. 159.18) due to chloro and methoxy groups. Predicted lower solubility compared to non-halogenated analogs.

Preparation Methods

Preparation of 2-Methyl-8-aminoquinoline Intermediate

A crucial intermediate in the synthesis is 2-methyl-8-aminoquinoline, which can be prepared from o-nitrophenol derivatives via reduction, cyclization, and amination steps.

- Starting Material : Ortho-nitrophenol derivatives.

- Reduction : Chemical reduction using sodium dithionite (Na2S2O4) or catalytic hydrogenation converts the nitro group to an amino group.

- Cyclization : Under elevated temperature (300–320 °C) and pressure (1.8–2.2 MPa), the intermediate undergoes ring closure to form the quinoline nucleus.

- Amination : Amino substitution occurs at the 8-position.

- Isolation : Extraction with toluene, drying, and vacuum distillation yield 2-methyl-8-aminoquinoline with yields ≥70% and melting point 56–58 °C.

NMR Characterization (CDCl3, 400MHz) confirms the structure with characteristic signals for methyl (δ 2.70 ppm, singlet), amino protons (δ 4.97 ppm, broad singlet), and aromatic protons in the quinoline ring (δ 6.89–7.93 ppm).

Functionalization to 5-Methoxy-2-methylquinolin-8-ol

The next steps involve selective substitution to introduce the methoxy group at the 5-position and hydroxyl group at the 8-position:

- Methoxylation : Electrophilic aromatic substitution or nucleophilic aromatic substitution reactions introduce the methoxy group at the 5-position. This can be achieved by methylation of the corresponding hydroxyquinoline precursor using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

- Hydroxylation : The 8-position hydroxyl group is typically introduced by oxidation or direct substitution from amino or halogenated precursors.

The hydroxyl group at the 8-position is essential for metal chelation properties and biological activity.

Formation of Hydrochloride Salt

To improve the compound's stability, solubility, and ease of handling, the free base 5-methoxy-2-methylquinolin-8-ol is converted into its hydrochloride salt:

- The free base is treated with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol).

- The salt precipitates out and is purified by recrystallization.

- This step enhances the compound's purity and facilitates its use in pharmaceutical formulations.

Comparative Data on Preparation Yields and Conditions

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction of o-nitrophenol | Na2S2O4, catalytic hydrogenation | >70 | High purity 2-methyl-8-aminoquinoline |

| Cyclization | 300–320 °C, 1.8–2.2 MPa, 4–6 h | - | Requires high temperature and pressure |

| Methoxylation | Methyl iodide, base, reflux | 60–75 | Selective methylation at 5-position |

| Hydroxylation | Oxidation or substitution | 65–80 | Introduces 8-hydroxy group |

| Hydrochloride salt formation | HCl gas or acid, ethanol, recrystallization | 85–90 | Improves stability and purity |

Research Findings and Analytical Characterization

- The intermediate and final compounds are characterized by ^1H NMR, confirming the substitution pattern on the quinoline ring.

- The hydrochloride salt form shows improved crystallinity and melting point consistency.

- The synthetic route from o-nitrophenol to 5-methoxy-2-methylquinolin-8-ol hydrochloride is reproducible with yields sufficient for laboratory and potential scale-up synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-2-methylquinolin-8-ol hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. Key steps include halogenation of the quinolinol core followed by methoxy and methyl group introduction. Optimize reaction conditions (e.g., temperature: 80–85°C, anhydrous AlCl₃ as a catalyst, and chloroform as solvent) to improve yield (up to 96%) and purity. Monitor intermediates using LC-MS ([M+H]+ analysis) and purify via crystallization in mixed solvents (n-hexane/tert-butyl methyl ether) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm substitution patterns (e.g., methoxy and methyl protons at δ ~3.8–4.0 ppm and δ ~2.5 ppm, respectively). X-ray crystallography (via SHELX programs) resolves bond angles and critical points for structural validation. Pair with IR spectroscopy to identify hydroxyl and C-O stretches. For purity, employ HPLC (>97% purity threshold) and LC-MS for mass confirmation .

Q. What safety precautions are necessary when handling this compound, and what are its acute toxicity profiles?

- Methodological Answer : Wear PPE (gloves, goggles, lab coats) due to potential skin/eye irritation (Category 2 hazards). Store below -20°C to prevent degradation. Acute oral toxicity (Category 3) requires medical observation for 48 hours post-exposure. Avoid aqueous acidic conditions to minimize decomposition into chlorinated byproducts .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps to assess redox activity. Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites. Compare theoretical vs. experimental NMR chemical shifts (RMSD < 0.5 ppm) to validate electronic environments .

Q. What strategies resolve contradictions in spectral data or crystallographic results during structural elucidation?

- Methodological Answer : Cross-validate X-ray data (SHELXL refinement) with spectroscopic findings. For ambiguous NOESY/ROESY peaks, use high-resolution mass spectrometry (HRMS) to confirm molecular ions. If twinning occurs in crystals, apply SHELXD for multi-solution phasing and check for pseudosymmetry .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

- Methodological Answer : Conduct forced degradation studies:

- Acidic conditions (pH 1–3) : Hydrolysis of methoxy groups yields 8-hydroxyquinoline derivatives.

- Thermal stress (100°C) : Dehydration forms methyl-substituted quinoline dimers.

- Photolysis (UV light) : Generates chlorinated byproducts (e.g., 5-chloro-8-hydroxyquinoline).

Monitor degradation via UPLC-PDA and characterize products using TOF-MS .

Q. What experimental design principles optimize the compound’s bioactivity in antimicrobial or chelation studies?

- Methodological Answer : Use fractional factorial design to test variables (e.g., concentration, pH, metal ions). For chelation assays, employ Job’s plot method to determine stoichiometry with transition metals (e.g., Fe³+ or Cu²+). Assess antimicrobial efficacy via MIC/MBC assays against S. aureus and E. coli with positive controls (e.g., ciprofloxacin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.